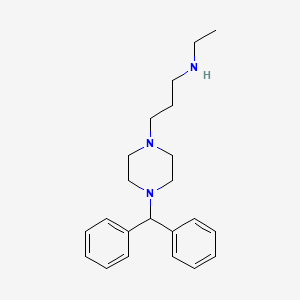

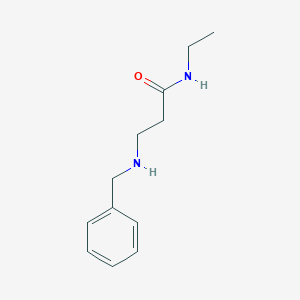

![molecular formula C17H20ClNO B1385273 N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline CAS No. 1040688-33-2](/img/structure/B1385273.png)

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline

Übersicht

Beschreibung

“N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline” is a chemical compound. Based on its name, it likely contains an aniline group (a benzene ring with an attached amino group), a chlorophenoxy group, and a trimethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms as implied by its name. It would have a complex structure with multiple functional groups, including an aniline group, a chlorophenoxy group, and a trimethyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The aniline group could undergo reactions typical of aromatic amines, and the chlorophenoxy group could participate in reactions typical of ethers and halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its polarity, the presence of hydrogen bonding, and the characteristics of its functional groups .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound related to N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline, has been studied for its effects on monoamine oxidase (MAO) inhibition. In vitro studies have shown that this compound inhibits the oxidation of serotonin, tyramine, phenethylamine, and tryptamine by MAO. Notably, this inhibition is noncompetitive and increases with the time of incubation. In vivo, the compound has been found to increase serotonin levels in the rat brain and enhance urinary excretion of tryptamine in rats, dogs, and humans, suggesting its potential as a potent MAO inhibitor both in vitro and in vivo (Fuller, 1968).

Plant Growth Regulation

Compounds structurally similar to N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline, specifically N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, have been synthesized and tested for their activity as plant growth regulators. Preliminary biological activity tests have shown that some of these compounds exhibit good activity in regulating plant growth (Siddiqui et al., 2014).

Synthesis of Heterocyclic Compounds

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline has been used in the synthesis of various heterocyclic compounds. For example, heating N-(2-chloroallyl)anilines, which are structurally similar, with polyphosphoric acid or boron trifluoride–methanol results in the formation of 2-methylindoles and other related heterocycles. This demonstrates the compound's utility in organic synthesis, particularly in the formation of complex heterocyclic structures (Mcdonald & Proctor, 1975).

Insect Growth Regulation

Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline, has been synthesized and studied as an insect growth regulator. It showed effectiveness against the fifth instar of Galleria mellonella (wax moth), suggesting its potential use as a juvenile hormone mimic and an insect growth regulator (Devi & Awasthi, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenoxy)ethyl]-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-12-10-13(2)17(14(3)11-12)19-8-9-20-16-7-5-4-6-15(16)18/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLJAMZCGNSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCCOC2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)

![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)

![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)

![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)

![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)

![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)